molecular formula C14H11N3O6 B8769698 N-(4-methoxyphenyl)-2,4-dinitrobenzamide

N-(4-methoxyphenyl)-2,4-dinitrobenzamide

Cat. No.: B8769698
M. Wt: 317.25 g/mol
InChI Key: ILUFOIMYZCZBLO-UHFFFAOYSA-N
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Description

N-(4-Methoxyphenyl)-2,4-dinitrobenzamide is a benzamide derivative featuring a 4-methoxyphenyl group attached to the amide nitrogen and nitro substituents at the 2- and 4-positions of the benzoyl ring.

Properties

Molecular Formula

C14H11N3O6

Molecular Weight

317.25 g/mol

IUPAC Name

N-(4-methoxyphenyl)-2,4-dinitrobenzamide

InChI

InChI=1S/C14H11N3O6/c1-23-11-5-2-9(3-6-11)15-14(18)12-7-4-10(16(19)20)8-13(12)17(21)22/h2-8H,1H3,(H,15,18)

InChI Key

ILUFOIMYZCZBLO-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=C(C=C1)NC(=O)C2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structural Analogues

Substituent Position and Bioactivity

Nitro Group Positioning
  • 3,5-Dinitrobenzamides (DNB1, DNB2): These analogues (e.g., N-(2-(4-methoxyphenoxy)ethyl)-3,5-dinitrobenzamide) exhibit potent activity against Mycobacterium tuberculosis due to nitro groups at 3- and 5-positions, which optimize electron affinity and interaction with bacterial enzymes. In contrast, the 2,4-dinitro configuration in the target compound may reduce antimycobacterial efficacy but enhance hypoxia-selective DNA crosslinking in cancer cells .
  • 2,4-Dinitrobenzamide Mustards (e.g., SN 23862): The 5-[N,N-bis(2-chloroethyl)amino]-2,4-dinitrobenzamide derivative incorporates a nitrogen mustard group at position 5, enabling bioreductive activation under hypoxia to form DNA crosslinks. The absence of a mustard group in the target compound limits its direct cytotoxicity but may reduce systemic toxicity .
Methoxy vs. Hydroxy Substituents
  • N-(4-Hydroxyphenyl)-3,5-dinitrobenzamide (NHPDA) : Replacing the methoxy group with a hydroxyl increases polarity and acidity, altering solubility and hydrogen-bonding capacity. The hydroxyl group’s acidity (pKa ~10) may reduce stability under physiological conditions compared to the methoxy group’s inertness .

Structural Modifications and Physicochemical Properties

Amide N-Substituents
  • N-(4-Chlorophenyl)-2-methoxy-4-methylbenzamide : The chlorophenyl group and methyl substitution enhance fluorescence properties (λex 340 nm, λem 380 nm) due to extended conjugation. In contrast, the target compound’s nitro groups likely quench fluorescence but improve redox activity .
  • N-(2,2-Diphenylethyl)-4-nitrobenzamide : The bulky diphenylethyl group restricts molecular flexibility, reducing membrane permeability compared to the target compound’s planar methoxyphenyl moiety .
Amino vs. Nitro Derivatives
  • However, this modification eliminates the electron-withdrawing effects critical for hypoxia-selective activation .
IR and NMR Signatures
  • IR Spectroscopy: The target compound’s nitro groups show νNO2 stretches at ~1520 and ~1350 cm<sup>−1</sup>, while methoxy C-O stretches appear at ~1250 cm<sup>−1</sup>. In contrast, 1,2,4-triazole derivatives (e.g., from ) lack nitro bands but exhibit νC=S at ~1247–1255 cm<sup>−1</sup> .
  • <sup>1</sup>H-NMR : The methoxyphenyl group in the target compound resonates as a singlet at δ 3.8–4.0 ppm, whereas chloro or methyl substituents (e.g., in N-(4-chlorophenyl)-2-methoxy-4-methylbenzamide) shift aromatic protons upfield .

Data Tables

Table 1: Substituent Effects on Bioactivity

Compound Nitro Positions Key Substituent Bioactivity Reference
Target Compound 2,4 4-Methoxyphenyl Hypoxia-selective cytotoxicity
DNB1 3,5 4-Methoxyphenoxyethyl Antimycobacterial
SN 23862 2,4 Bis-chloroethylamine DNA crosslinking (hypoxia-activated)
NHPDA 3,5 4-Hydroxyphenyl Redox activity

Table 2: Spectroscopic Data Comparison

Compound IR νNO2 (cm<sup>−1</sup>) <sup>1</sup>H-NMR (Methoxy) Fluorescence
Target Compound 1520, 1350 δ 3.85 (s, 3H) Quenched (nitro groups)
N-(4-Chlorophenyl)-... N/A δ 3.82 (s, 3H) λem 380 nm
4-Amino-...benzamide N/A δ 3.79 (s, 3H) N/A

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